8-(2-methoxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazo[2,1-f]purine core, followed by the addition of the methoxyethyl and propyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the imidazo[2,1-f]purine core. This core is a bicyclic structure, which means it contains two rings. The methoxyethyl and propyl groups would add further complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) involved the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. This research demonstrated the potential of these compounds as ligands for the 5-HT(1A) receptor. One derivative showed anxiolytic-like activity in mice, suggesting future research potential for new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).
Structure-Activity Relationships
Further investigation by Zagórska et al. (2015) into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed significant affinity for serotoninergic and dopaminergic receptors. This study highlighted the importance of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) synthesized 7,8-polymethylenepurine derivatives and evaluated their antiviral and antihypertensive activities. The study provided insights into the potential medical applications of these compounds (Nilov et al., 1995).
Versatility in Drug Design
Ostrovskyi et al. (2011) demonstrated the versatility of 3-Methoxalylchromone for the regioselective synthesis of 1-Desazapurine, highlighting its significance in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Receptor Affinity and Antagonistic Activities
Baraldi et al. (2008) explored 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as A(3) adenosine receptor antagonists. Their study evaluated different substitutions at specific positions to improve potency and hydrophilicity, contributing significantly to the understanding of receptor binding disposition (Baraldi et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-5-6-19-13(21)11-12(17(3)15(19)22)16-14-18(7-8-23-4)10(2)9-20(11)14/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVHSJOMMHHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CCOC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.